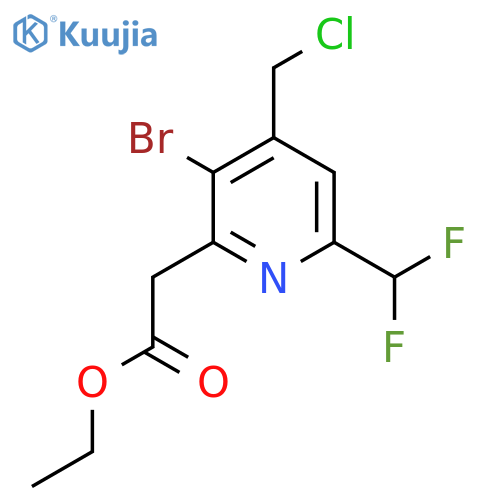

Cas no 1804492-76-9 (Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate)

1804492-76-9 structure

商品名:Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate

CAS番号:1804492-76-9

MF:C11H11BrClF2NO2

メガワット:342.564348459244

CID:4864417

Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate

-

- インチ: 1S/C11H11BrClF2NO2/c1-2-18-9(17)4-7-10(12)6(5-13)3-8(16-7)11(14)15/h3,11H,2,4-5H2,1H3

- InChIKey: CWCLLVRCRRYUAQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(CCl)C=C(C(F)F)N=C1CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 284

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2.8

Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029056150-1g |

Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate |

1804492-76-9 | 97% | 1g |

$1,475.10 | 2022-04-02 |

Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

1804492-76-9 (Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate) 関連製品

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量